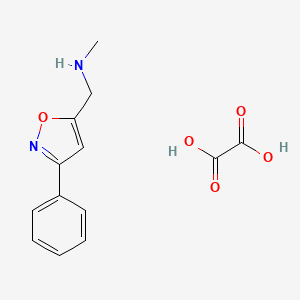![molecular formula C21H20N4O6 B2795410 2-[[[5-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]-5-oxopentanoyl]hydrazinylidene]methyl]benzoic acid CAS No. 784164-52-9](/img/structure/B2795410.png)
2-[[[5-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]-5-oxopentanoyl]hydrazinylidene]methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain several functional groups, including carboxylic acids, hydrazines, and a benzene ring . Carboxylic acids are organic compounds that contain a carboxyl group (-COOH), and they are known for their acidic properties . Hydrazines contain the -NHNH2 group and are often used in organic synthesis . The benzene ring is a cyclic hydrocarbon, an important component in many chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzene ring would provide a planar, aromatic component, while the carboxylic acids and hydrazines could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of reactions, including nucleophilic acyl substitution and decarboxylation . Hydrazines can act as a nucleophile and react with carbonyl compounds to form hydrazones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Carboxylic acids generally have higher boiling points than similar-sized hydrocarbons or alcohols due to their ability to form hydrogen bonds . They are also generally soluble in water and have a sour taste .Scientific Research Applications
Synthesis and Characterization
Facile Synthesis of Model Indazolo[2,1-c][1,3,4]benzotriazepine-5,13-diones
Demonstrates the synthesis of complex compounds, including the use of 2-aminobenzoic acids and their derivatives, which are structurally related to 2-[[[5-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]-5-oxopentanoyl]hydrazinylidene]methyl]benzoic acid, in basic media to create novel tetracyclic products (El-Abadelah et al., 2008).
Crystal Structure, Non-Covalent Interaction, and Molecular Docking Studies
Examines the crystal structure and interaction characteristics of related compounds, highlighting the significance of structural analysis in understanding the properties and potential applications of such chemicals (Asegbeloyin et al., 2019).
Potential Applications in Plant Growth and Synthesis of Heterocyclic Compounds
Synthetic Plant Growth Regulators
Investigates the synthesis of o-carboxyphenyl derivatives of certain heterocyclic compounds for testing as plant growth regulators, which can include structures similar to this compound (Harris & Huppatz, 1978).
Synthesis of Methyl Esters of 5-Aroyl-6-Aryl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-4-Carboxylic Acids
Discusses the synthesis of complex methyl esters, showcasing the versatility of carboxylic acids in synthesizing diverse molecular structures, relevant to the study of this compound (Gein et al., 2009).
Antibacterial and Antifungal Applications
- Synthesis, Characterization, Thermal Behavior, and Antimicrobial Activity of 3-Methyl Benzoate Complexes: Explores the antimicrobial properties of related compounds, suggesting potential applications for this compound in this domain (Mohanapriya et al., 2016).
Organic Synthesis and Chemical Transformations
- Recyclization of 2-Aryl-4-Cyano-5-Hydrazinooxazoles: Discusses the transformation and recyclization of hydrazino compounds, relevant to understanding the chemical behavior and potential applications of compounds structurally similar to this compound (Pil'o et al., 2001).
Properties
IUPAC Name |
2-[(E)-[[5-[(2E)-2-[(2-carboxyphenyl)methylidene]hydrazinyl]-5-oxopentanoyl]hydrazinylidene]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O6/c26-18(24-22-12-14-6-1-3-8-16(14)20(28)29)10-5-11-19(27)25-23-13-15-7-2-4-9-17(15)21(30)31/h1-4,6-9,12-13H,5,10-11H2,(H,24,26)(H,25,27)(H,28,29)(H,30,31)/b22-12+,23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWOTHLPZRQOGD-FWSOMWAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCCC(=O)NN=CC2=CC=CC=C2C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC=CC=C2C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide](/img/structure/B2795328.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(p-tolylthio)butanamide](/img/structure/B2795331.png)

![N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B2795334.png)


![2,5-dimethyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2795338.png)
![2-(4-Chlorophenoxy)-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2795340.png)





